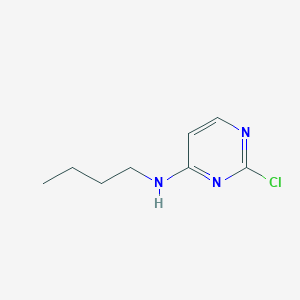
N-Butyl-2-chloropyrimidin-4-amine
Overview
Description
“N-Butyl-2-chloropyrimidin-4-amine”, also known as BC4, is a heterocyclic compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 185.66 .
Synthesis Analysis
The synthesis of amines like “N-Butyl-2-chloropyrimidin-4-amine” can be achieved through various methods. One common method involves the reaction of ammonia with alcohols over alumina . Another method involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis
The molecular structure of “N-Butyl-2-chloropyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a butyl group and a chlorine atom .Chemical Reactions Analysis
“N-Butyl-2-chloropyrimidin-4-amine” can undergo reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . It can also form complexes with metal ions .Physical And Chemical Properties Analysis
“N-Butyl-2-chloropyrimidin-4-amine” is a colorless liquid with a fishy, ammonia-like odor common to amines . It is soluble in all organic solvents .Scientific Research Applications
Synthesis of Novel Compounds
N-Butyl-2-chloropyrimidin-4-amine serves as a precursor in synthesizing a variety of novel compounds. For instance, its derivatives have been synthesized for antimicrobial activities, showing promising results against pathogenic bacteria and fungi. This includes formamidine derivatives synthesized by reacting with different aldehydes, demonstrating significant antimicrobial properties (Mallikarjunaswamy et al., 2016).
Catalytic Applications
The compound is also used in catalytic processes, such as in the Buchwald-Hartwig amination, to produce N-aryl derivatives. This method is versatile, yielding moderate to good results and can be employed for preparing new heterocyclic compounds (El-Deeb et al., 2008).
Amination Reactions
In the realm of amination, N-Butyl-2-chloropyrimidin-4-amine demonstrates significant versatility. The compound participates in reactions like the amination of 5-halogenopyrimidines by potassium amide in liquid ammonia, indicating the influence of halogen choice and pyrimidine nucleus structure on the mechanism of amination (Rasmussen & Plas, 2010).
Synthesis of Schiff Bases
Additionally, it's involved in the synthesis of Schiff bases, compounds exhibiting a broad range of biological activities. For example, the synthesis of (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives showcased considerable anti-inflammatory, antimicrobial, and antioxidant activities (Mallikarjunaswamy et al., 2018).
Drug Design and Biological Applications
It is also a precursor in drug design against specific health conditions. For instance, it has been used to create compounds for inhibiting kinases related to chronic myeloid leukemia, illustrating its potential in therapeutic applications (Moreno-Fuquen et al., 2021).
Mechanism of Action
While the specific mechanism of action for “N-Butyl-2-chloropyrimidin-4-amine” is not mentioned in the search results, pyrimidines are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Future Directions
While specific future directions for “N-Butyl-2-chloropyrimidin-4-amine” are not mentioned in the search results, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-butyl-2-chloropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-5-10-7-4-6-11-8(9)12-7/h4,6H,2-3,5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFFMNKFRZEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-2-chloropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)
![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)
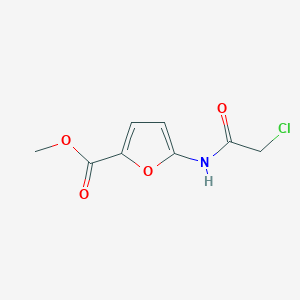

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)
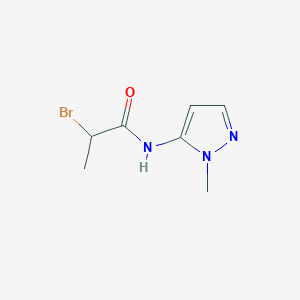
![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)
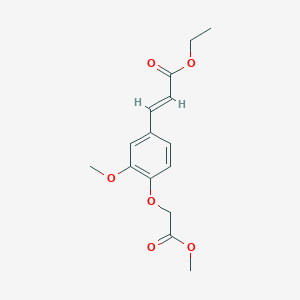
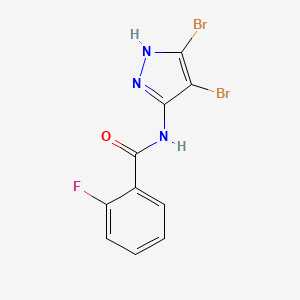
![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)
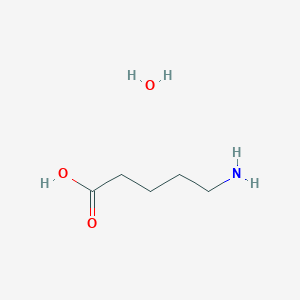
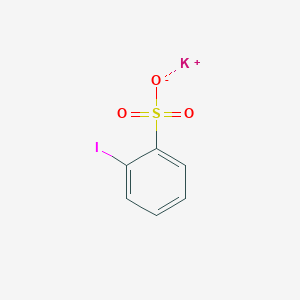
![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)